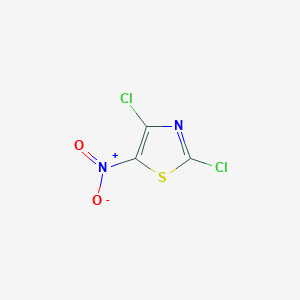

2,4-Dichloro-5-nitro-1,3-thiazole

Übersicht

Beschreibung

2,4-Dichloro-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitro-1,3-thiazole typically involves the reaction of 2,4-dichlorothiazole with nitric acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the nitration process. The general reaction scheme is as follows:

Starting Material: 2,4-Dichlorothiazole

Reagent: Nitric acid

Conditions: Controlled temperature, catalyst

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution due to their electron-withdrawing neighboring groups.

Key Findings :

- Substitution at position 2 occurs preferentially over position 4 due to steric and electronic effects.

- Reactions with aromatic amines yield derivatives with enhanced biological activity (e.g., antimicrobial properties) .

Reduction Reactions

The nitro group at position 5 can be selectively reduced to an amino group under controlled conditions.

Key Findings :

- Catalytic hydrogenation provides higher yields (>85%) compared to Fe/HCl (~70%).

- The amino derivative serves as a precursor for further functionalization (e.g., azo coupling) .

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom under strong oxidizing conditions.

Key Findings :

- Sulfoxide formation is reversible under reductive conditions .

- Sulfone derivatives exhibit increased stability and altered electronic properties.

Ring Functionalization and Cycloadditions

The nitro group participates in cycloaddition and coupling reactions.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

DCNT is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit a wide range of biological activities including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Demonstrated potent activity against various human cancer cell lines such as breast, lung, liver, and colon cancer.

- Antioxidant : Exhibits properties that can neutralize free radicals.

Case Study: Anticancer Activity

Research has shown that DCNT derivatives can significantly inhibit the growth of cancer cells. For instance, compounds derived from DCNT have been tested against A549 (lung adenocarcinoma) and U251 (glioblastoma) cell lines, showing IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Agriculture

Agrochemical Applications

DCNT is also employed in the development of agrochemicals:

- Herbicides : Its derivatives are formulated to control weed populations effectively.

- Fungicides : Demonstrates efficacy against various fungal pathogens affecting crops.

Data Table: Efficacy of DCNT Derivatives as Agrochemicals

| Compound Name | Application Type | Target Organism | Efficacy (MIC) |

|---|---|---|---|

| DCNT-based Herbicide | Herbicide | Various weed species | 10 µg/mL |

| DCNT-derived Fungicide | Fungicide | Fusarium spp. | 5 µg/mL |

Materials Science

Synthesis of Advanced Materials

In materials science, DCNT is used to synthesize compounds with specific electronic and optical properties. Its unique thiazole structure allows for the creation of novel materials that can be utilized in various applications such as sensors and semiconductors.

Biological Research

Enzyme Mechanism Studies

DCNT serves as a probe for studying enzyme mechanisms. Its interaction with biomolecules allows researchers to explore biochemical pathways and enzyme activities. This application is crucial for developing new therapeutic agents targeting specific enzymes involved in diseases.

Case Study: Enzyme Inhibition

A study demonstrated that DCNT derivatives could inhibit specific enzymes linked to cancer progression. The inhibition was assessed using various biochemical assays, revealing potential for drug development targeting these enzymes .

Summary of Applications

The diverse applications of 2,4-Dichloro-5-nitro-1,3-thiazole across different fields highlight its significance:

- Medicinal Chemistry : Antimicrobial, anticancer, and antioxidant properties.

- Agriculture : Development of effective herbicides and fungicides.

- Materials Science : Creation of advanced electronic and optical materials.

- Biological Research : Probing enzyme mechanisms for therapeutic development.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-nitro-1,3-thiazole involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.

5-Nitro-1,3-thiazole: Lacks the chlorine substituents, affecting its chemical properties and applications.

2,5-Dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to variations in reactivity and biological effects.

Uniqueness

2,4-Dichloro-5-nitro-1,3-thiazole is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

2,4-Dichloro-5-nitro-1,3-thiazole (DCNT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCNT belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of chlorine and nitro groups enhances its reactivity and biological activity. The thiazole ring is planar, allowing for effective interactions with various biomolecules.

1. Antimicrobial Activity

DCNT exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazole derivatives can penetrate bacterial cell membranes due to their amphiphilic nature, leading to cytoplasmic leakage and cell death. For instance:

- Minimum Inhibitory Concentrations (MICs) : DCNT demonstrated MIC values ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, indicating significant antifungal activity compared to reference drugs like ciprofloxacin and fluconazole .

| Microorganism | MIC (mM) |

|---|---|

| C. albicans | 3.92 |

| A. niger | 4.01 |

| Ciprofloxacin (control) | <1 |

| Fluconazole (control) | <1 |

2. Anticancer Activity

DCNT has been evaluated for its anticancer potential against various human cancer cell lines, including breast, lung, liver, and colon cancers. The compound's mechanism involves:

- Cell Cycle Arrest : DCNT induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : It inhibits enzymes involved in cancer cell proliferation.

Research indicates that DCNT has shown IC50 values in the low micromolar range against several cancer lines .

3. Antioxidant Activity

The antioxidant properties of DCNT are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in mitigating oxidative stress-related diseases.

DCNT's biological activity can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as dihydrofolate reductase, which is critical in nucleotide synthesis.

- Signal Transduction Pathways : The compound modulates pathways involved in apoptosis and cell survival, influencing gene expression related to cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of DCNT against clinical isolates of Staphylococcus aureus. The results indicated that DCNT effectively inhibited bacterial growth at concentrations significantly lower than conventional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that DCNT treatment led to a reduction in cell viability by approximately 70% after 48 hours at a concentration of 10 μM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.